molecular formula C10H15NO2 B3050574 methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 27093-38-5

methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3050574
CAS No.: 27093-38-5
M. Wt: 181.23 g/mol
InChI Key: YPZRQKYFYFPRRL-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 27093-38-5) is a chemical compound serving as a versatile synthon and building block in medicinal chemistry and organic synthesis. With the molecular formula C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol, this pyrrole ester is a key intermediate for constructing more complex, biologically active molecules . The pyrrole ring is a privileged scaffold in drug discovery, found in several marketed pharmaceuticals and compounds under investigation for various therapeutic areas . This specific methyl ester derivative can be utilized as a precursor in the synthesis of novel pyrrole-based hydrazones, which have shown promising selective antiproliferative activity against human melanoma cells in scientific studies . Furthermore, analogous pyrrole-3-carboxylate structures are fundamental in developing potent inhibitors of protein-protein interactions, such as Bcl-2/Bcl-xL inhibitors, which are significant in oncology research for inducing apoptosis in cancer cells . Researchers value this compound for its utility in exploring new chemical spaces for anticancer agents and other biomedical applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-8-6(2)11-7(3)9(8)10(12)13-4/h11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZRQKYFYFPRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372451
Record name Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27093-38-5
Record name Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically begins with commercially available starting materials such as 2,5-dimethylpyrrole and ethyl acetoacetate.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 4-ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: 4-ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, highlighting variations in substituents and their impact on properties:

Compound Name Substituents Key Properties/Applications References
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate 2,5-dimethyl; no ethyl group at position 4 Melting point: 115–118°C; used as a synthetic intermediate in heterocyclic chemistry
Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 175205-91-1) 4-formyl; 2,5-dimethyl Intermediate for porphyrin synthesis; reactive aldehyde group enables further functionalization
Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate 4-(2-benzylbenzoyl); 2,5-dimethyl Potential metabolite or drug intermediate; bulky substituent may enhance lipophilicity
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Ethyl ester; 3,5-dimethyl; 4-(ethoxy-oxoethyl) Demonstrates how ester chain length (ethyl vs. methyl) affects solubility and reactivity
Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 125102-42-3) 4-chloroacetyl; 2,5-dimethyl Chloroacetyl group enhances electrophilicity; used in cross-coupling reactions

Key Observations :

Ester Groups: Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters, which may influence metabolic stability in biological applications .

Physical Properties :

  • The melting point of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (115–118°C) suggests that the addition of a 4-ethyl group could lower the melting point due to increased hydrophobicity and reduced crystallinity .

Synthetic Pathways :

  • Analogous compounds are synthesized via condensation reactions between pyrrole precursors and carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions, as seen in the synthesis of ethyl 4-formyl derivatives .

Applications :

  • Pyrrole carboxylates are frequently used as intermediates in pharmaceuticals. For example, ethyl 4-formyl analogs are precursors in antimalarial drug development , while chloroacetyl derivatives serve as electrophilic partners in medicinal chemistry .

Biological Activity

Methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, biological evaluations, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 181.23 g/mol. Its unique structure features a pyrrole ring with ethyl and methyl substitutions, along with a carboxylate functional group, which contributes to its biological activity.

Property Value
Molecular FormulaC9H13NO2C_9H_{13}NO_2
Molecular Weight181.23 g/mol
Functional GroupsCarboxylate, Pyrrole

Synthesis

The synthesis of this compound typically involves several steps, including cyclization reactions and functional group modifications. The compound serves as a building block in drug synthesis due to its favorable chemical properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A series of pyrrole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table: Antimicrobial Activity of Pyrrole Derivatives

Compound Zone of Inhibition (mm) Activity Type
8a15Antibacterial
8b18Antifungal
8c20Antibacterial

These findings suggest that modifications to the pyrrole structure can enhance antimicrobial efficacy, making it a promising candidate for further development in this area .

Cancer Cell Inhibition

In addition to antimicrobial properties, this compound has shown potential as an inhibitor of cancer cell growth. Research indicates that pyrrole-based compounds can effectively bind to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. For instance, modifications on the pyrrole core structure led to the discovery of compounds that inhibited tumor growth with IC50 values in the nanomolar range .

Table: Inhibition Potency Against Cancer Cells

Compound IC50 (nM) Target
Compound 321Bcl-2/Bcl-xL
Compound 438Bcl-2/Bcl-xL

This highlights the compound's potential role in cancer therapeutics through apoptosis induction mechanisms .

Case Study: Antimicrobial Efficacy

In a study conducted on various synthesized pyrrole derivatives, this compound was evaluated against common bacterial strains. The results demonstrated a significant zone of inhibition compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study: Cancer Cell Growth Inhibition

Another study focused on the compound's ability to induce apoptosis in small-cell lung cancer cell lines. The administration of modified pyrrole compounds resulted in substantial cleavage of PARP and caspase-3 markers within tumor tissues, confirming their efficacy in promoting cancer cell death .

Q & A

Q. How can researchers optimize the synthesis of methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate acylating agents and controlling reaction conditions. For example, analogous pyrrole carboxylates (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides under inert atmospheres, achieving yields of 23–66% depending on steric and electronic effects . Key steps include:
  • Reagent selection : Use acyl chlorides with electron-withdrawing groups to enhance reactivity.
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves ester derivatives effectively .

Q. What analytical techniques are critical for structural elucidation of methyl-substituted pyrrole carboxylates?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : 1H/13C NMR identifies substitution patterns (e.g., methyl/ethyl groups at δ 2.22–4.34 ppm for esters and δ 1.32–2.66 ppm for alkyl chains) .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for (4-nitrophenyl)methyl dihydropyrrole carboxylates, revealing intermolecular interactions like nitro-O hydrogen bonds .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 309.2–402.2 for related esters) .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during substitution reactions of this compound?

  • Methodological Answer : Regioselectivity conflicts arise from competing electronic (e.g., directing effects of ester groups) and steric factors. Strategies include:
  • Computational modeling : DFT studies (e.g., on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole carboxylates) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
  • Isotopic labeling : Track substitution pathways using deuterated analogs.
  • Kinetic studies : Compare reaction rates under varying temperatures and catalysts to identify dominant mechanisms .

Q. What computational approaches validate the stability and reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) and Hirshfeld surface analysis are pivotal:
  • DFT : Calculates bond dissociation energies and Fukui indices to predict sites for oxidation/reduction. For example, methyl groups at C2/C5 positions increase steric hindrance, reducing reactivity at C3 .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts in dihydropyrrole esters) to explain crystallization tendencies .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for pyrrole carboxylates?

  • Methodological Answer : Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent-induced conformational changes. Mitigation strategies:
  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., NH proton exchange in DMSO-d6) .
  • Solvent screening : Compare XRD structures crystallized from polar (e.g., methanol) vs. nonpolar solvents to assess packing effects .
  • Synchrotron XRD : High-resolution data resolves disorder, as seen in (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]pyrrolo-pyridazine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 4-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

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